molecular formula C18H17Cl2NO B1614166 2,5-Dichloro-4'-pyrrolidinomethyl benzophenone CAS No. 898776-83-5

2,5-Dichloro-4'-pyrrolidinomethyl benzophenone

Cat. No.: B1614166
CAS No.: 898776-83-5
M. Wt: 334.2 g/mol
InChI Key: FHUFVBWDHVGEOW-UHFFFAOYSA-N
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Description

2,5-Dichloro-4’-pyrrolidinomethyl benzophenone is an organic compound belonging to the class of benzophenone derivatives. It is known for its unique chemical structure, which includes a pyrrolidine ring attached to a benzophenone core with two chlorine atoms at the 2 and 5 positions. This compound has a molecular formula of C18H17Cl2NO and a molecular weight of 334.24 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-4’-pyrrolidinomethyl benzophenone typically involves the reaction of 2,5-dichlorobenzoyl chloride with 4-pyrrolidinomethylbenzene in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using recrystallization or column chromatography .

Industrial Production Methods

Industrial production of 2,5-Dichloro-4’-pyrrolidinomethyl benzophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-4’-pyrrolidinomethyl benzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Dichloro-4’-pyrrolidinomethyl benzophenone has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Dichloro-4’-pyrrolidinomethyl benzophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the pyrrolidine ring and chlorine atoms enhances its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichlorophenylacetone
  • 2,5-Dichloro-4’-pyrrolidin-1-ylmethylbenzophenone

Uniqueness

2,5-Dichloro-4’-pyrrolidinomethyl benzophenone is unique due to its specific substitution pattern and the presence of the pyrrolidine ring. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

(2,5-dichlorophenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2NO/c19-15-7-8-17(20)16(11-15)18(22)14-5-3-13(4-6-14)12-21-9-1-2-10-21/h3-8,11H,1-2,9-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHUFVBWDHVGEOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=C(C=C2)C(=O)C3=C(C=CC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40642766
Record name (2,5-Dichlorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898776-83-5
Record name Methanone, (2,5-dichlorophenyl)[4-(1-pyrrolidinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898776-83-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,5-Dichlorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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